molecular formula C8H17N B8640818 (1R,2R)-2-Ethylcyclohexan-1-amine CAS No. 2164-24-1

(1R,2R)-2-Ethylcyclohexan-1-amine

Cat. No. B8640818
CAS RN: 2164-24-1
M. Wt: 127.23 g/mol
InChI Key: QOPVVDFTPKWSFL-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Ethylcyclohexan-1-amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
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properties

CAS RN

2164-24-1

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(1R,2R)-2-ethylcyclohexan-1-amine

InChI

InChI=1S/C8H17N/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1

InChI Key

QOPVVDFTPKWSFL-HTQZYQBOSA-N

Isomeric SMILES

CC[C@@H]1CCCC[C@H]1N

Canonical SMILES

CCC1CCCCC1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 2-ethyl-1-(hydroxyimino)cyclohexane (6.8 g, 48.5 mmol) in ethanol (75 mL) were added sodium pieces (about 8.0 g) in portions, and the reaction was heated to reflux at 110° C. overnight. More sodium pieces were added, and the reaction was stirred for another 6 hours. The reaction was treated with concentrated HCl (12 M, 4.0 mL) in water (25 mL). Ethanol was removed in vacuo. The aqueous layer was washed with ether (10 mL), and treated with aqueous KOH (25 mL) and extracted with ether (3×20 mL). The combined organic extracts were washed with brine (20 mL), dried over sodium sulfate, and concentrated in vacuo to give 2-ethylcyclohexylamine as an off-white oil.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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